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Compound of Interest

Compound Name: Para Red

Cat. No.: B057189 Get Quote

Note on Para Red: While the inquiry specified the use of Para Red for neutral lipid

visualization, a comprehensive review of scientific literature indicates that Para Red is not a

commonly utilized or validated stain for this biological application. The predominant red dye for

visualizing neutral lipids in research and clinical settings is Oil Red O. This document will

provide detailed application notes and protocols for Oil Red O, a well-established and reliable

method for neutral lipid staining.

Application Notes
Oil Red O is a fat-soluble diazo dye belonging to the lysochrome class of stains.[1] Its principle

relies on its higher solubility in neutral lipids, such as triglycerides and cholesteryl esters, than

in the solvent in which it is dissolved.[2][3] This differential solubility drives the dye to migrate

from the staining solution and accumulate in intracellular lipid droplets, rendering them a

vibrant red color.[2][3] This characteristic makes Oil Red O an invaluable tool for researchers,

scientists, and drug development professionals studying lipid metabolism, storage, and

associated pathologies.

Key Applications:

Metabolic Studies: Observing changes in cellular lipid accumulation in response to various

stimuli, such as drugs, hormones, or genetic modifications.[2]

Disease Pathology: Identifying excessive lipid accumulation, a hallmark of conditions like

obesity, diabetes, and hepatic steatosis.[4][5]
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Drug Development: Screening for compounds that modulate lipid metabolism.

Atherosclerosis Research: Staining arterial sections to examine lipid-laden lesions.[1]

Advantages:

High Specificity for Neutral Lipids: Oil Red O selectively stains neutral triglycerides and

cholesteryl esters, without binding to biological membranes or polar lipids like phospholipids.

[2]

Intense and Stable Color: Provides a deep red stain that is easy to visualize and stable for

microscopic analysis.[1]

Versatility: Can be used on a variety of samples, including cultured cells and frozen tissue

sections.[1][4]

Limitations:

Requires Cell Fixation: Staining is typically performed on fixed cells, as the alcohol-based

solvents used for the dye can permeabilize and damage live cells.[1]

Inability to Differentiate Lipid Species: Oil Red O does not distinguish between different types

of neutral lipids.[2]

Qualitative to Semi-Quantitative: While the intensity of staining can provide a relative

indication of lipid content, precise quantification often requires elution of the dye followed by

spectrophotometry.[6]

Quantitative Data
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Parameter Value Reference

Dye Class
Lysochrome (fat-soluble diazo

dye)
[1]

Chemical Formula C₂₆H₂₄N₄O [1][2]

Maximum Absorbance (λmax) 518 nm [1][2]

Appearance Red powder [1]

Target Molecules
Neutral triglycerides,

cholesteryl esters
[1][2]

Experimental Protocols
Protocol 1: Oil Red O Staining of Cultured Adherent
Cells
This protocol is designed for staining neutral lipid droplets in adherent cells grown in multi-well

plates.

Materials:

Phosphate Buffered Saline (PBS)

4% Paraformaldehyde (PFA) in PBS

Oil Red O Stock Solution (e.g., 0.5% w/v in isopropanol)

Oil Red O Working Solution (prepared fresh)

60% Isopropanol

Hematoxylin solution (optional, for counterstaining nuclei)

Distilled water

Microscope slides and coverslips
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Aqueous mounting medium

Procedure:

Cell Culture: Grow cells to the desired confluency on sterile coverslips placed in a multi-well

plate.

Induction of Lipid Droplets (Optional): Treat cells with oleic acid or other stimuli to induce lipid

droplet formation as required by the experimental design.

Cell Fixation:

Carefully remove the culture medium.

Gently wash the cells twice with PBS.

Add a sufficient volume of 4% PFA to cover the cells and fix for 10-20 minutes at room

temperature.[2][7]

Wash the cells twice with PBS.

Staining:

Remove PBS and add 60% isopropanol to the cells for 5 minutes.[4]

Prepare the Oil Red O working solution by diluting the stock solution with distilled water

(e.g., 3 parts stock to 2 parts water). Allow the solution to sit for 10 minutes and then filter

through a 0.2 µm filter to remove any precipitate.[4]

Remove the isopropanol and add the filtered Oil Red O working solution to cover the cells.

Incubate for 10-20 minutes at room temperature.[4]

Washing:

Remove the Oil Red O solution.

Wash the cells 2-5 times with distilled water until the excess stain is removed.[4]
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Counterstaining (Optional):

Add Hematoxylin solution and incubate for 1 minute to stain the nuclei blue.[4]

Wash the cells 2-5 times with distilled water.[4]

Mounting and Visualization:

Mount the coverslips onto microscope slides using an aqueous mounting medium.

Visualize the stained lipid droplets (red) and nuclei (blue, if counterstained) using a light

microscope.

Protocol 2: Quantification of Neutral Lipids
This protocol allows for the quantification of accumulated Oil Red O.

Procedure:

Follow steps 1-5 of Protocol 1 (Staining).

After washing, completely dry the stained cells.

Add 100% isopropanol to each well to elute the Oil Red O from the lipid droplets.[4]

Incubate for 10 minutes with gentle shaking.

Transfer the isopropanol-dye mixture to a 96-well plate.

Read the absorbance at approximately 492 nm using a plate reader.[4] The absorbance is

directly proportional to the amount of lipid in the cells.
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Sample Preparation

Staining Procedure

Analysis

1. Cell Culture on Coverslips

2. Induce Lipid Droplets
(Optional)

3. Fixation with 4% PFA

4. Wash with PBS

5. Wash with 60% Isopropanol

6. Stain with Oil Red O
Working Solution

7. Wash with Distilled Water

8. Counterstain with Hematoxylin
(Optional)

9. Final Wash

10. Mount Coverslip

11. Visualize with Microscope

Click to download full resolution via product page

Caption: Experimental workflow for Oil Red O staining of neutral lipids in cultured cells.
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Caption: Principle of lysochrome staining with Oil Red O.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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